molecular formula C8H8Cl2 B146608 1,3-Bis(chloromethyl)benzene CAS No. 626-16-4

1,3-Bis(chloromethyl)benzene

Cat. No. B146608
CAS RN: 626-16-4
M. Wt: 175.05 g/mol
InChI Key: GRJWOKACBGZOKT-UHFFFAOYSA-N
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Description

1,3-Bis(chloromethyl)benzene is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two chloromethyl groups attached to a benzene ring at the 1 and 3 positions. This dichloride is used in various chemical reactions and has applications in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.

Synthesis Analysis

The synthesis of derivatives of 1,3-bis(chloromethyl)benzene can be achieved through various methods. For instance, 1,3-bis[bis(4-tert-butylphenyl)chloromethyl]benzene and 1,3-bis[bis(4-anisyl)chloromethyl]benzene have been used as capping reagents for cyclodextrins, leading to the production of bridged, permethylated alpha- and beta-cyclodextrin derivatives with yields up to 55% . Another synthesis approach involves the use of bis(trichloromethyl) carbonate for the preparation of 1,3-bis(isocyanatomethyl)benzene, which is an isocyanate known for its high-quality performance and resistance properties .

Molecular Structure Analysis

The molecular structure of 1,3-bis(chloromethyl)benzene derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were used to compare the experimental data with theoretical predictions, showing good agreement between the optimized geometries and the crystal structural parameters .

Chemical Reactions Analysis

1,3-Bis(chloromethyl)benzene derivatives participate in a variety of chemical reactions. The reactivity of such derivatives has been explored in the synthesis of cyclopalladated and non-cyclopalladated complexes, where the 1,3-bis(thiomethyl)benzene unit plays a crucial role in the coordination to the palladium ion . Additionally, 1,3-bis(benzimidazol-2-yl)benzene derivatives have been shown to exhibit potent anionophoric activity, which can be significantly enhanced by the introduction of strong electron-withdrawing substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(chloromethyl)benzene derivatives are influenced by their molecular structure. For instance, the thermal properties of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene were studied using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC), revealing a significant mass loss at high temperatures and multiple thermal events indicative of complex decomposition and phase transition behaviors . The luminescent properties of derivatives such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol have also been investigated, showing that the molecular structure has a significant impact on the luminescent behavior of the compound .

Scientific Research Applications

1. Synthesis Optimization for Isocyanates

1,3-Bis(chloromethyl)benzene is utilized in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a high-quality isocyanate known for its excellent yellowing resistance and weather resistance. This compound finds extensive applications in industries such as optical polymer composites, construction, and automotive. The paper delves into the optimization of the synthesis process for this isocyanate, providing a safer, more convenient, and environmentally friendly synthesis route (Dong Jianxun et al., 2018).

2. Regioselective Capping of Cyclodextrins

1,3-Bis[chloromethyl]benzene derivatives are employed as regioselective capping reagents for cyclodextrins, leading to the synthesis of bridged, permethylated alpha- and beta-cyclodextrin derivatives. This opens avenues for the preparation of a wide range of A,B-functionalised cyclodextrins, showing its pivotal role in the field of synthetic organic chemistry (D. Armspach et al., 2005).

3. Enhancement in Elastomer Performance

1,3-Bis(chloromethyl)benzene derivatives like 1,3-Bis(Citraconimidomethyl)benzene (Perkalink 900) act as antireversion agents in sulfur-cured diene elastomers, enhancing the performance of IIR, XIIR, and NBR formulations. This showcases its role in improving the durability and longevity of elastomeric materials (R. Datta & A. Talma, 2001).

4. Iodine Vapor Adsorption

Carbazole-based porous organic polymers synthesized through Friedel-Crafts alkylation of 1,3,5-tri(9-carbazolyl)-benzene using external cross-linking agents, including 1,4-bis(chloromethyl)-benzene, demonstrate high surface areas and good stability. Specifically, polymers with 1,4-bis(chloromethyl)-benzene show a unique mulberry-like morphology and exhibit ultrahigh iodine vapor adsorption performance, highlighting its potential in environmental remediation and pollution control (Shaohui Xiong et al., 2019).

Safety And Hazards

1,3-Bis(chloromethyl)benzene is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), acute toxicity (Category 2, Inhalation), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWOKACBGZOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060814
Record name Benzene, 1,3-bis(chloromethyl)-
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Bis(chloromethyl)benzene

CAS RN

626-16-4
Record name 1,3-Bis(chloromethyl)benzene
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Record name 1,3-Bis(chloromethyl)benzene
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Record name 1,3-Bis(chloromethyl)benzene
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Record name Benzene, 1,3-bis(chloromethyl)-
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Record name Benzene, 1,3-bis(chloromethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
N Lucena, J Casabó, L Escriche, G Sánchez-Castelló… - Polyhedron, 1996 - Elsevier
The reactivity of [Pd(CH 3 CN) 2 )Cl 2 ] toward the ligands 1,3-bis(ethylthiomethyl)benzene (HL 1 ), 1,3-bis(benzylthiomethyl)benzene HL 2 ), 1,3-bis(phenylthiomethyl) benzene (HL 3 ) …
Number of citations: 30 www.sciencedirect.com
C Amatore, F Gaubert, A Jutand… - Journal of the Chemical …, 1996 - pubs.rsc.org
It is shown that in the presence of catalytic amounts of NiII Cl2L2(L2= dppe or dppp) 1,4-bis(chloromethyl)benzene is electrochemically reduced to poly-p-xylylene (PPX). Cyclic …
Number of citations: 23 pubs.rsc.org
MB Sanders, D Leon, EI Ndichie… - … Section E: Structure …, 2013 - scripts.iucr.org
(IUCr) 1,3-Bis(chloromethyl)benzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 2 scripts.iucr.org
C Klärner, A Greiner - Macromolecular rapid communications, 1998 - Wiley Online Library
The palladium‐catalyzed crosscoupling reaction of boronic acids and benzyl bromides can be used successfully for the preparation of benzyls in high yield. This C‐C coupling reaction …
Number of citations: 10 onlinelibrary.wiley.com
C Klarner, A Greiner - Macromolecular Rapid Communications, 1998 - cheric.org
The palladium-catalyzed crosscoupling reaction of boronic acids and benzyl bromides can be used successfully for the preparation of benzyls in high yield. This CC coupling reaction …
Number of citations: 6 www.cheric.org
YC Tan, XM Gan, JL Stanchfield, EN Duesler… - Inorganic …, 2001 - ACS Publications
The coordination chemistry of the title bifunctional ligand with Y(NO 3 ) 3 and Er(NO 3 ) 3 is described, and the molecular structures of the bis-chelates {M[(Ph 2 P(O)CH 2 ) 2 C 6 H 4 ] 2 (…
Number of citations: 34 pubs.acs.org
MI Burguete, SV Luis, V Martí - 2008 - sciforum.net
The influence of the pH and the effect of the chloride as catalyst on the activation barrier for the cyclization of a C2 pseudopeptide with 1, 3-bis (chloromethyl) benzene reaction has …
Number of citations: 2 sciforum.net
B Haddad, D Villemin, E Belarbi - Chemical Papers, 2014 - Springer
A new palladium-bidentate complex [m-C 6 H 4 (CH 2 ImMe) 2 (PdCl 2 )] (III) was prepared in two steps. In the first step, [m-C 6 H 4 (CH 2 ImMeAgCl) 2 ] (II) (Im = imidazole moiety) was …
Number of citations: 12 link.springer.com
N Sakhare, S Das, A Mathur, S Mirapurkar… - Indian Journal of …, 2017 - inis.iaea.org
[en] Meta-iodobenzylguanidine (123/131 I-mIBG) is a clinical agent used for imaging neuroendocrine tumors of neural origin, where the uptake in the tumor is via active transport …
Number of citations: 0 inis.iaea.org
SL Li, YQ Lan, JF Ma, YM Fu, J Yang… - Crystal Growth and …, 2008 - ACS Publications
Six coordination polymers constructed from three structurally related ligands, 1,2-bis[2-(2-pyridyl)imidazol-1-ylmethyl]benzene (L 1 ), 1,3-bis[2-(2-pyridyl)imidazol-1-ylmethyl]benzene (L …
Number of citations: 117 pubs.acs.org

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